

Herniarin-d3 CAS number and molecular formula verification.

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Herniarin-d3: A Technical Overview for Researchers

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Herniarin-d3**, a deuterated analog of the natural coumarin, Herniarin. This document consolidates key chemical data, explores its biological significance in signaling pathways, and outlines relevant experimental methodologies.

Core Compound Data: Herniarin-d3

Herniarin-d3, also known as 7-Methoxycoumarin-d3, is the deuterated form of Herniarin.[1] Stable isotope-labeled compounds like **Herniarin-d3** are valuable tools in research, often employed as internal standards for quantitative analysis in pharmacokinetic and metabolic studies.[1][2]



Parameter	Value	Reference
CAS Number	1600535-74-7	[1][2]
Molecular Formula	C10H5D3O3	[1]
Molecular Weight	179.19 g/mol	[1]
Appearance	White to off-white solid	[1]
Unlabeled CAS Number	531-59-9 (Herniarin)	[1]
Synonyms	7-Methoxycoumarin-d3, Methyl umbelliferyl ether-d3	[1]

Biological Activity and Signaling Pathways

Research has primarily focused on the non-deuterated parent compound, Herniarin. It has demonstrated notable anticancer and anti-dermatophytic activities.[1] Studies indicate that Herniarin can induce apoptosis in breast cancer cells (MCF-7) and shows potential in the research of bladder cancer.[1]

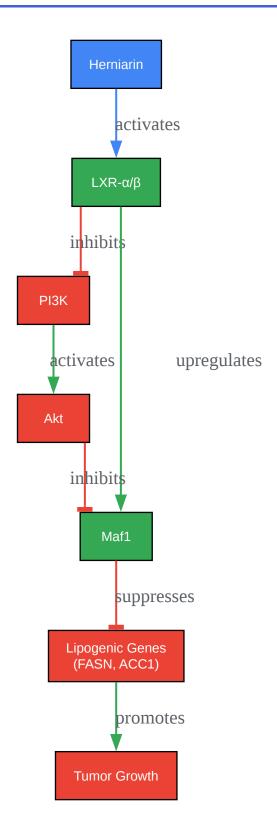
Erk Signaling Pathway in Bladder Cancer

In bladder cancer cell lines, Herniarin has been shown to impact cell viability, migration, and cell cycle regulation.[3] A key mechanism of its action involves the modulation of the Erk signaling pathway, which is crucial for cell growth and differentiation.[3]

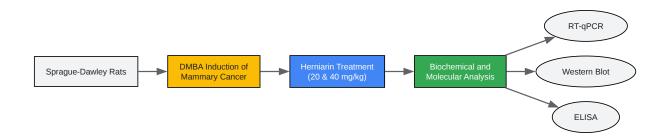
Liver X Receptor (LXR)- α/β -PI3K-Akt-Maf1 Pathway in Breast Cancer

In the context of mammary carcinogenesis, Herniarin has been found to inhibit cancer progression by modulating the Liver X receptor (LXR)- α/β -PI3K-Akt-Maf1 pathway.[4][5][6] The agonistic action of Herniarin on LXR- α and LXR- β is associated with the inhibition of the PI3K/Akt pathway.[5] This, in turn, leads to the upregulation of Maf1, which suppresses the expression of lipogenic genes, thereby inhibiting the lipid biogenesis required for tumor growth. [5]









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